2-Bromo-N-(5-methylthiazol-2-yl)benzamide

Description

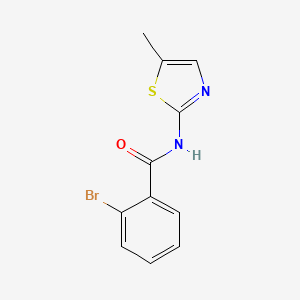

2-Bromo-N-(5-methylthiazol-2-yl)benzamide is a brominated benzamide derivative featuring a thiazole ring substituted with a methyl group at the 5-position. Its molecular structure combines a benzamide core with a bromine atom at the ortho position and a 5-methylthiazol-2-yl moiety as the amide substituent.

Thiazole rings are known for their bioisosteric properties, contributing to antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C11H9BrN2OS |

|---|---|

Molecular Weight |

297.17 g/mol |

IUPAC Name |

2-bromo-N-(5-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H9BrN2OS/c1-7-6-13-11(16-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) |

InChI Key |

JZMMUEFVXFWJRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 5-methylthiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Electrophilic substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as aluminum chloride or iron(III) chloride.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides with different functional groups.

Electrophilic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.

Scientific Research Applications

2-Bromo-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies for various cancers.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Bromine at the benzamide ortho position (target compound) vs. chlorine in N-(5-chlorothiazol-2-yl) derivatives may influence electronic properties and bioactivity.

- Heterocycle Variations : Thiadiazole-containing analogues (e.g., ) exhibit distinct electronic profiles compared to thiazoles due to the additional nitrogen atom, which may alter hydrogen-bonding capacity and target binding .

- Substituent Diversity : Methoxybenzyl () or 4-bromophenyl () groups introduce steric bulk and modulate solubility.

Physicochemical Properties

Notes:

Inferences for Target Compound :

- The 5-methylthiazole moiety may enhance binding to bacterial targets (e.g., penicillin-binding proteins).

- Bromine’s electron-withdrawing effect could stabilize interactions with enzyme active sites.

Biological Activity

2-Bromo-N-(5-methylthiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including its interactions with various molecular targets and its therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a thiazole ring, and a benzamide moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets, which is pivotal for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it may exhibit activity against various enzymes and receptors involved in disease processes. For instance, the compound has been shown to influence pathways related to cystic fibrosis transmembrane conductance regulator (CFTR) function, which is critical in cystic fibrosis treatment strategies.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives, including this compound, possess significant antimicrobial properties. A structure-activity relationship (SAR) study indicated that modifications on the thiazole ring can enhance antimicrobial potency against various pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | S. aureus | 16 µg/mL |

| Other Thiazole Derivatives | Various | Varies by compound |

Cystic Fibrosis Research

In a study focused on cystic fibrosis, compounds similar to this compound were evaluated for their ability to correct defective CFTR processing. The results indicated that certain thiazole derivatives could significantly enhance CFTR function in vitro, suggesting therapeutic potential for cystic fibrosis patients .

Antimalarial Activity

Another investigation explored the antimalarial properties of thiazole derivatives. The findings revealed that modifications in the amide group linked to the thiazole ring significantly impacted their efficacy against Plasmodium falciparum, the causative agent of malaria. This study highlighted the potential for developing new antimalarial agents based on thiazole scaffolds .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-(5-methylthiazol-2-yl)benzamide, and what key reaction conditions should be optimized?

The synthesis typically involves coupling 2-bromo-substituted benzoic acid derivatives with 5-methylthiazol-2-amine. Key steps include:

- Amide bond formation : React 2-bromo-5-substituted benzoic acid (or its activated ester/chloride) with 5-methylthiazol-2-amine in pyridine or THF under nitrogen. For example, benzoyl chloride derivatives can be coupled with thiazol-2-amine in pyridine at room temperature .

- Optimization : Reaction time (e.g., overnight stirring), solvent purity, and stoichiometric ratios of reagents (e.g., 1:1 molar ratio) significantly affect yield. Column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization (e.g., methanol) is used for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Toxicity : Wear PPE (gloves, lab coat, goggles) due to potential acute toxicity and skin/eye irritation risks .

- Stability : Store in a dry, cool environment (2–8°C) away from incompatible materials (e.g., strong oxidizers). Stability under nitrogen is recommended to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

- Variable analysis : Systematically test reaction parameters (e.g., solvent polarity, catalyst presence, temperature). For example, THF may yield higher purity than pyridine due to reduced side reactions .

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) affecting yield .

Q. What advanced spectroscopic or crystallographic methods can elucidate the conformational dynamics of this compound in solution versus solid state?

- X-ray crystallography : Resolve solid-state conformation (e.g., hydrogen bonding between amide N–H and thiazole N atoms) .

- Solution-state NMR : Compare chemical shifts in deuterated solvents (e.g., DMSO-d) to assess rotational freedom of the benzamide-thiazole bond .

- DFT calculations : Model intramolecular interactions (e.g., steric effects from the 5-methyl group) to predict solution behavior .

Q. How do structural modifications at the benzamide or thiazole ring impact the bioactivity of this compound derivatives?

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., nitro at C5) enhances binding to biological targets (e.g., PFOR enzyme inhibition) .

- Benzamide substitutions : Bromine at C2 improves metabolic stability, while methoxy groups at C5 alter solubility and bioavailability .

- SAR studies : Compare IC values of analogs in enzyme inhibition assays (e.g., GroEL/ES inhibitors) to establish trends .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining reaction efficiency and purity?

- Continuous flow chemistry : Minimize exothermic risks and improve mixing efficiency for amide bond formation .

- Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to detect intermediates and optimize reaction endpoints .

- Green chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.